

Spectroscopic Profile of Octa-2,6-diyne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Octadiyne

Cat. No.: B1345634

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octa-2,6-diyne (C_8H_{10}), a linear alkyne of interest in various fields of chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for octa-2,6-diyne are summarized in the tables below. These values are compiled from publicly available databases and are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Predictive data for the 1H NMR spectrum of octa-2,6-diyne suggests the presence of two distinct proton environments. Due to the molecule's symmetry, the methyl (CH_3) protons and the methylene (CH_2) protons are chemically equivalent in their respective groups.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.7 - 2.0	Triplet (t)	6H	CH ₃ (C1, C8)
~2.2 - 2.5	Quartet (q)	4H	CH ₂ (C4, C5)

Note: These are estimated values based on typical chemical shifts for similar structures. The actual spectrum should be consulted for precise values and coupling constants.

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum of octa-2,6-diyne is characterized by four distinct signals, corresponding to the four unique carbon environments in the symmetric molecule.[\[1\]](#)

Chemical Shift (δ) (ppm)	Carbon Assignment
(Not available)	C1, C8 (CH ₃)
(Not available)	C4, C5 (CH ₂)
(Not available)	C2, C7 (C≡C)
(Not available)	C3, C6 (C≡C)

Note: While a ¹³C NMR spectrum is available for **2,6-Octadiyne** in the PubChem database (CID 136585), the specific chemical shifts are not provided in the publicly accessible data.[\[1\]](#) Researchers should refer to the primary spectral data for accurate assignments.

Infrared (IR) Spectroscopy

The IR spectrum of octa-2,6-diyne is expected to show characteristic absorption bands for C-H and C≡C bonds. The NIST WebBook contains an IR spectrum for **2,6-Octadiyne**.[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2900 - 3000	Strong	C-H (sp ³) stretch
~2260 - 2100	Medium-Weak	C≡C stretch (internal alkyne)
~1450 - 1375	Medium	C-H (sp ³) bend

Note: The intensity of the C≡C stretching vibration in symmetrical or near-symmetrical internal alkynes can be very weak or absent due to a small or zero change in dipole moment.

Mass Spectrometry (MS)

The mass spectrum of octa-2,6-diyne provides information about its molecular weight and fragmentation pattern under electron ionization. The NIST WebBook and PubChem have mass spectral data for **2,6-Octadiyne**.[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
106	(Not available)	[M] ⁺ (Molecular Ion)
91	(High)	[M-CH ₃] ⁺
53	(Moderate)	C ₄ H ₅ ⁺ fragment
27	(Moderate)	C ₂ H ₃ ⁺ fragment

Note: The relative intensities are not fully detailed in the available database summaries. The base peak is reported as m/z 91 in the NIST GC-MS data available through PubChem.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices for the spectroscopic analysis of liquid organic compounds like octa-2,6-diyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of octa-2,6-diyne (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., deuteriochloroform, CDCl_3) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration ($\delta = 0.00$ ppm).

Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

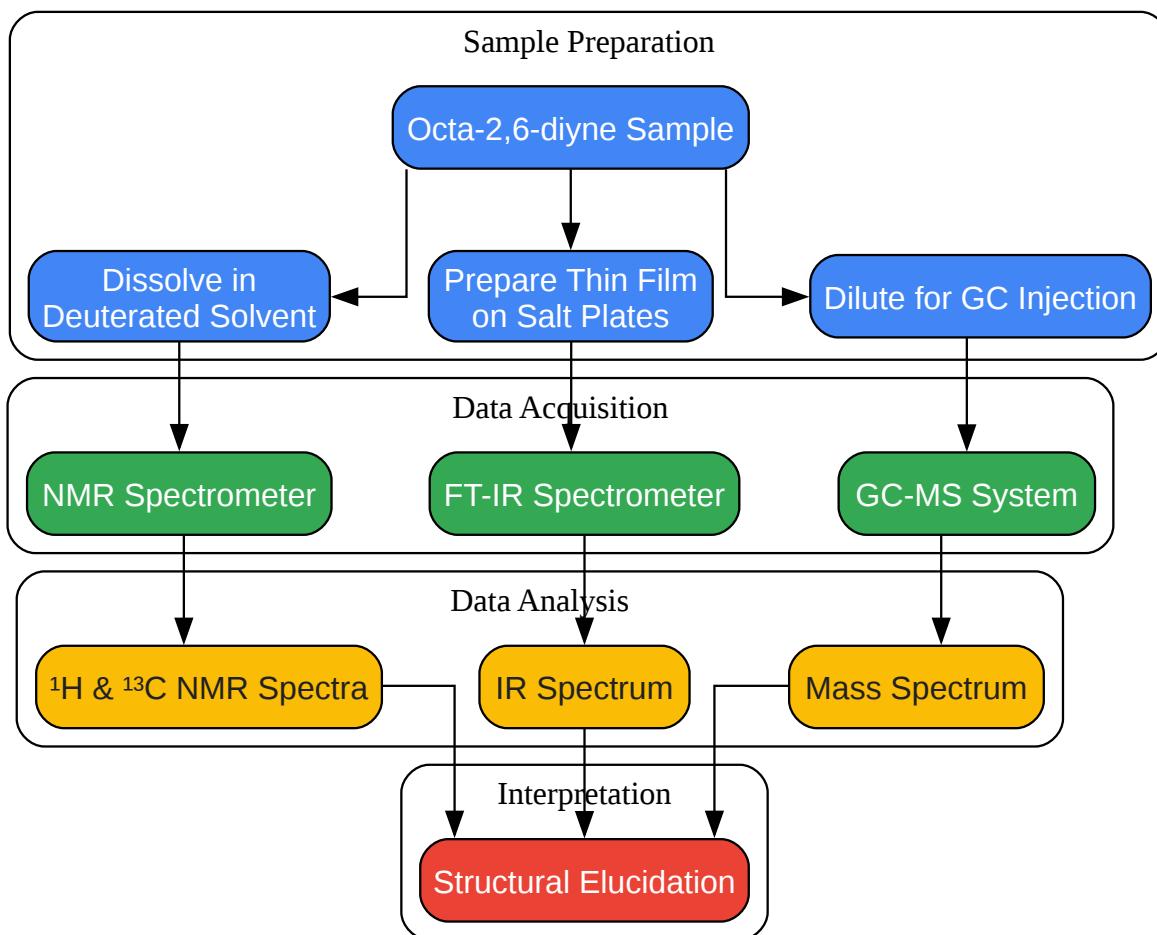
- ^1H NMR: A standard single-pulse experiment is performed. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ^{13}C , a larger number of scans is required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like octa-2,6-diyne, the neat liquid is typically used. A thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr), which are then mounted in the spectrometer's sample holder.

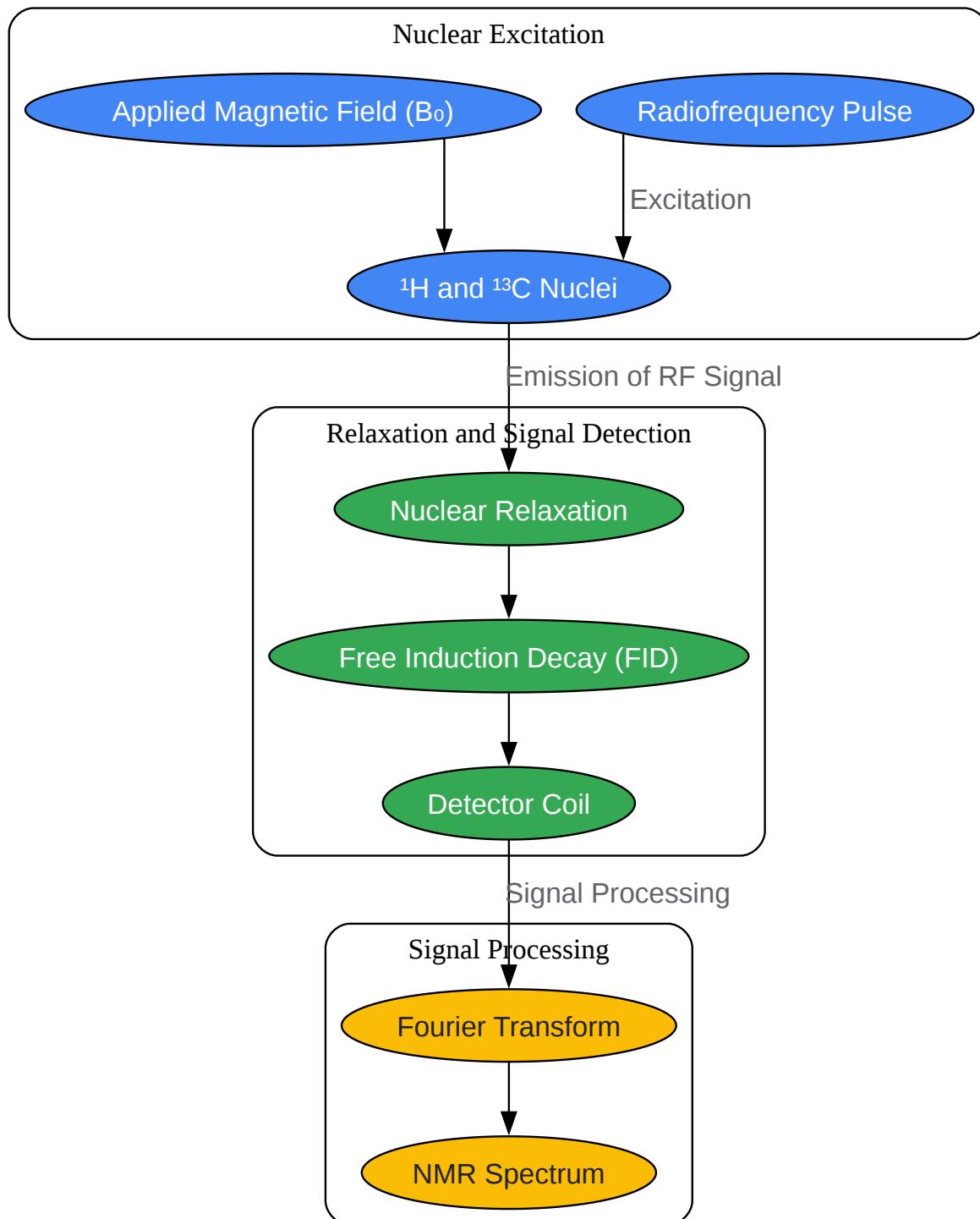
Instrumentation and Data Acquisition: A Fourier-transform infrared (FT-IR) spectrometer is used to record the spectrum. The spectrum is typically scanned over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to remove any atmospheric (e.g., CO_2 , H_2O) or instrumental interferences.

Mass Spectrometry (MS)


Sample Preparation and Introduction: For a volatile compound like octa-2,6-diyne, gas chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is diluted in a volatile solvent (e.g., dichloromethane or hexane) and injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

- **Gas Chromatography:** A capillary column (e.g., DB-5ms) is used to separate the sample components. A temperature program is employed, starting at a low temperature and ramping up to a higher temperature to ensure good separation and elution of the compound.
- **Mass Spectrometry:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the signaling pathways involved in NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of Octa-2,6-diyne.

[Click to download full resolution via product page](#)

Caption: Simplified Signaling Pathway in NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Octadiyne | C8H10 | CID 136585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Octadiyne [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Octa-2,6-diyne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345634#spectroscopic-data-for-octa-2-6-diyne-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com